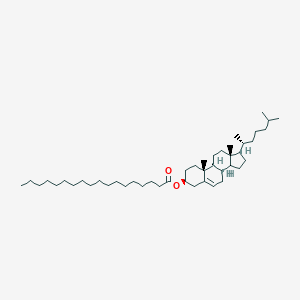

Cholesteryl stearate

Description

This compound has been reported in Homo sapiens and Trachyrhamphus serratus with data available.

RN refers to (3beta)-isome

Properties

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRPOTDGOASDJS-XNTGVSEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101018693 | |

| Record name | Cholesteryl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35602-69-8 | |

| Record name | Cholesteryl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35602-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol-, octadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035602698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesteryl stearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholesteryl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholest-5-en-3-β-yl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLESTERYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1Q82N9DYQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cholest-5-en-3beta-yl octadecanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Cholesteryl Stearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl stearate, the ester formed from cholesterol and stearic acid, is a significant lipid molecule with relevance in various biological and pharmaceutical contexts. As a major component of lipid deposits in atherosclerosis and a constituent of cellular lipid droplets, understanding its physicochemical properties is crucial for research into cardiovascular diseases and for its application in drug delivery systems, such as in the formulation of lipid nanoparticles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols used for their determination, and presents logical workflows for its characterization.

Chemical Identity and Structure

This compound is formally known as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate. It is classified as a cholesterol ester.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its behavior in both biological and formulation settings.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Citations |

| Molecular Formula | C₄₅H₈₀O₂ | [1][2][3][4][5] |

| Molecular Weight | 653.12 g/mol | |

| CAS Number | 35602-69-8 | |

| Appearance | White powder or crystalline solid | |

| Density (estimate) | 0.9226 g/cm³ |

Table 2: Thermal Properties of this compound

| Property | Value (°C) | Citations |

| Melting Point | 79 - 83 °C | |

| Boiling Point (estimate) | ~619 - 672 °C | |

| Crystalline to Isotropic Phase | 83 °C | |

| Isotropic to Cholesteric Phase | 79.5 °C | |

| Cholesteric to Smectic Phase | 75.5 °C |

Table 3: Solubility and Optical Properties of this compound

| Property | Details | Citations |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Chloroform (10 mg/mL), Slightly soluble in Methanol | |

| Specific Rotation [α] | -21° to -23° (c=2 in Chloroform, 25°C) |

Experimental Protocols for Characterization

The determination of the physicochemical properties of this compound relies on several key analytical techniques. The generalized protocols for these methods are outlined below.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the thermal transitions of this compound, such as melting and liquid crystal phase changes.

-

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic and exothermic transitions appear as peaks on the resulting thermogram.

-

Instrumentation: A differential scanning calorimeter calibrated with a standard like indium.

-

Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed pan is used as a reference.

-

Methodology:

-

The sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled temperature program, for instance, heating at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected transitions (e.g., 25 °C to 100 °C).

-

The heat flow to the sample is monitored relative to the reference.

-

The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy (ΔH) of transitions.

-

X-Ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of solid this compound.

-

Principle: A beam of X-rays is directed at a crystalline sample. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of angles and intensities, which is characteristic of the crystal structure.

-

Instrumentation: An X-ray diffractometer equipped with a monochromatic X-ray source (e.g., CuKα radiation).

-

Sample Preparation: A fine powder of crystalline this compound is prepared and mounted on a sample holder.

-

Methodology:

-

The sample is placed in the diffractometer.

-

The sample is irradiated with the X-ray beam over a range of angles (2θ).

-

A detector measures the intensity of the diffracted X-rays at each angle.

-

The resulting diffraction pattern (a plot of intensity vs. 2θ) reveals information about the unit cell dimensions and packing arrangement of the molecules.

-

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elucidate the structure of this compound.

-

Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of molecular weight. Tandem MS (MS/MS) can be used to fragment the parent ion and analyze the resulting fragments to confirm the structure.

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization sources.

-

Sample Preparation: this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) to a low concentration (e.g., µg/mL).

-

Methodology:

-

The sample solution is introduced into the ion source of the mass spectrometer.

-

The this compound molecules are ionized (e.g., forming [M+NH₄]⁺ adducts).

-

The ions are guided into the mass analyzer, which separates them by their m/z ratio.

-

A full scan spectrum is acquired to identify the molecular ion peak, confirming the molecular weight.

-

For structural confirmation, the molecular ion can be selected and fragmented (MS/MS), and the resulting fragment ions (e.g., the characteristic cholestane ion at m/z 369.3) are detected.

-

Polarimetry (Optical Rotation)

This technique measures the rotation of plane-polarized light by a chiral molecule like this compound.

-

Principle: Chiral molecules rotate the plane of polarized light. The angle of rotation is dependent on the substance, concentration, path length, temperature, and wavelength of the light.

-

Instrumentation: A polarimeter.

-

Sample Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 2 g/100 mL).

-

Methodology:

-

The polarimeter is zeroed using a cell filled with the pure solvent.

-

The solvent-filled cell is replaced with a cell of the same path length (e.g., 1 decimeter) containing the sample solution.

-

The observed angle of rotation (α) is measured at a specific temperature (e.g., 25 °C) and wavelength (e.g., the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (c * l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.

-

Visualizations

The following diagrams illustrate the workflow for characterizing this compound and its thermal behavior.

Caption: Experimental workflow for the characterization of this compound.

Caption: Phase transitions of this compound upon heating and cooling.

References

- 1. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. digicollections.net [digicollections.net]

- 5. biologyreader.com [biologyreader.com]

An In-depth Technical Guide to Cholesteryl Stearate: Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl stearate is a significant lipid molecule, an ester formed from cholesterol and stearic acid. As a major component of lipid droplets and lipoproteins, it plays a crucial role in the transport and storage of cholesterol within the body. Its physical and chemical properties are of great interest in the study of atherosclerosis, lipid metabolism, and in the development of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the structure, chemical formula, and physicochemical properties of this compound. It further details experimental protocols for its synthesis and characterization and illustrates its metabolic context.

Chemical Structure and Formula

This compound is classified as a cholesterol ester.[1][2] It is formed through the formal condensation of the hydroxyl group of cholesterol with the carboxyl group of stearic acid, an 18-carbon saturated fatty acid.[1][2]

-

Chemical Formula: C45H80O2[1]

-

IUPAC Name: [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate

-

Synonyms: Cholesterol stearate, Cholesteryl octadecanoate, CE(18:0)

-

CAS Number: 35602-69-8

The structure consists of the rigid, tetracyclic steroid nucleus of cholesterol linked via an ester bond to the long, flexible hydrocarbon chain of stearic acid. This amphipathic character is fundamental to its biological function and physical properties.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below. These characteristics are essential for its identification, purification, and for understanding its behavior in biological and pharmaceutical systems.

| Property | Value | References |

| Molecular Weight | 653.12 g/mol | |

| Appearance | White crystalline solid/powder | |

| Melting Point | 79-83 °C | |

| Optical Activity | [α]25/D −21° (c = 2 in chloroform) | |

| Solubility | Insoluble in water; Soluble in Chloroform (10 mg/ml) | |

| Density | ~0.92 g/cm³ (estimate) |

Phase Transition Temperatures: this compound exhibits liquid crystalline properties, with distinct phase transitions:

-

Isotropic to Cholesteric Phase: 79.5 °C

-

Cholesteric to Smectic Phase: 75.5 °C

-

Crystalline to Isotropic Phase: 83 °C

Experimental Protocols

Synthesis of this compound via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, suitable for acid-sensitive substrates like cholesterol.

Principle: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid (stearic acid), which is then attacked by the alcohol (cholesterol). 4-Dimethylaminopyridine (DMAP) serves as a catalyst to accelerate the reaction and suppress side reactions.

Materials:

-

Cholesterol (1.0 eq)

-

Stearic Acid (1.1 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

0.5 N Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO3) solution

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

In a round-bottom flask, dissolve cholesterol (1.0 eq) and stearic acid (1.1 eq) in anhydrous dichloromethane.

-

Add DMAP (0.1 eq) to the solution and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Remove the ice bath after 15 minutes and allow the reaction to stir at room temperature for 3-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate.

-

Wash the filtrate sequentially with 0.5 N HCl and saturated NaHCO3 solution.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to measure the temperatures and heat flows associated with phase transitions in a material. This is particularly useful for characterizing the liquid crystal behavior of this compound.

Principle: The DSC instrument measures the difference in heat required to increase the temperature of a sample and a reference. This difference is plotted against temperature, revealing endothermic (melting) and exothermic (crystallization) transitions.

Procedure:

-

Accurately weigh 5-10 mg of purified this compound into an aluminum DSC pan and hermetically seal it.

-

Place an empty, sealed aluminum pan in the reference position of the calorimeter.

-

Equilibrate the sample at a starting temperature well below its first transition point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature above its final melting point (e.g., 100 °C).

-

Record the heat flow as a function of temperature. The resulting thermogram will show peaks corresponding to the crystalline-to-smectic, smectic-to-cholesteric, and cholesteric-to-isotropic liquid transitions.

-

Cool the sample at a controlled rate to observe crystallization and mesophase formation upon cooling.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For lipids like this compound, high-temperature GC is required.

Principle: The sample is vaporized and separated based on its boiling point and interactions with the GC column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for identification.

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like chloroform. An internal standard (e.g., d6-cholesteryl stearate) should be added for quantitative analysis.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to a high temperature (e.g., 300 °C) to ensure rapid vaporization.

-

Chromatographic Separation: Use a high-temperature capillary column (e.g., DB-5 type). A typical temperature program might be:

-

Initial temperature: 260 °C, hold for 3 min.

-

Ramp 1: Increase to 320 °C at 10 °C/min.

-

Ramp 2: Increase to 330 °C at 2 °C/min, hold for 8 min.

-

Ramp 3: Increase to 380 °C at 30 °C/min, hold for 3 min.

-

-

Mass Spectrometry: Set the MS to scan a relevant mass range (e.g., m/z 50-700) in Electron Ionization (EI) mode. The characteristic fragment ion of cholesterol esters at m/z 369.3 is typically monitored for identification and quantification.

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library.

Biological Pathway: Intracellular Cholesterol Esterification

In many cells, excess free cholesterol is converted to cholesteryl esters for storage in lipid droplets. This process is crucial for preventing the toxicity associated with high levels of free cholesterol and is catalyzed by the enzyme Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT). The resulting cholesteryl esters, including this compound, are the primary storage form of cholesterol. This pathway is particularly active in macrophages, adrenal glands, and the liver.

Caption: Intracellular pathway of cholesterol uptake and esterification by ACAT.

References

The Synthesis and Biosynthesis of Cholesteryl Stearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesteryl stearate, an ester formed from cholesterol and the saturated fatty acid stearic acid, is a critical molecule in lipid metabolism and cellular homeostasis. Its synthesis is a key process for detoxifying excess free cholesterol and for storing and transporting cholesterol within the body. This technical guide provides an in-depth overview of the synthesis and biosynthesis of this compound in organisms, detailing the enzymatic pathways, regulatory mechanisms, and relevant experimental methodologies. The primary enzymes responsible for this esterification, Acyl-CoA:cholesterol acyltransferase 1 and 2 (ACAT1/SOAT1 and ACAT2/SOAT2), are discussed in detail, highlighting their distinct roles and tissue distributions. This document is intended to serve as a comprehensive resource for researchers and professionals involved in lipid research and the development of therapeutics targeting cholesterol metabolism.

Introduction to this compound

Cholesteryl esters are neutral, highly hydrophobic lipids formed by the esterification of cholesterol with a fatty acid. This compound is specifically the cholesteryl ester of stearic acid (C18:0), a common saturated fatty acid. The formation of cholesteryl esters is a vital cellular process for several reasons:

-

Detoxification and Storage: Free cholesterol can be toxic to cells at high concentrations. Esterification converts it into a more inert form that can be safely stored in cytoplasmic lipid droplets.

-

Transport: Cholesteryl esters are the primary form in which cholesterol is transported in the core of plasma lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL).

-

Metabolic Precursor: Stored cholesteryl esters can be hydrolyzed to release free cholesterol for use in membrane synthesis, steroid hormone production, or bile acid synthesis.

Dysregulation of cholesteryl ester metabolism is closely linked to several pathological conditions, most notably atherosclerosis, where the accumulation of cholesteryl esters in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[1]

Biosynthesis of this compound

The biosynthesis of this compound occurs primarily in the endoplasmic reticulum (ER) of the cell.[1] It is an enzymatic reaction that joins cholesterol and the activated form of stearic acid, stearoyl-CoA.

Reaction: Cholesterol + Stearoyl-CoA ⇌ this compound + CoA-SH

This reaction is catalyzed by a family of enzymes known as Acyl-CoA:cholesterol acyltransferases (ACATs), also referred to as Sterol O-acyltransferases (SOATs).[2] In mammals, there are two main isoforms of this enzyme, ACAT1 (SOAT1) and ACAT2 (SOAT2), which are encoded by separate genes and exhibit distinct tissue distributions and physiological roles.[3][4]

Key Enzymes: ACAT1/SOAT1 and ACAT2/SOAT2

ACAT1 (SOAT1): This isoform is ubiquitously expressed in almost all mammalian tissues, including macrophages, adrenal glands, and steroidogenic tissues. Its primary role is in maintaining intracellular cholesterol homeostasis by converting excess free cholesterol into cholesteryl esters for storage, thereby preventing cellular toxicity. Studies have shown that ACAT1 has a preference for oleoyl-CoA (an unsaturated fatty acid) over stearoyl-CoA (a saturated fatty acid).

ACAT2 (SOAT2): In contrast, ACAT2 expression is largely restricted to the liver and the intestine. It plays a specialized role in dietary cholesterol absorption in enterocytes and in the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, such as Very Low-Density Lipoprotein (VLDL), in hepatocytes. ACAT2 is considered the major cholesterol-esterifying enzyme in the human liver.

Regulation of this compound Synthesis

The synthesis of cholesteryl esters is tightly regulated to maintain cellular cholesterol balance. The activity of ACAT enzymes is modulated by several factors:

-

Substrate Availability: The primary regulatory factor is the availability of its substrate, free cholesterol. When the level of free cholesterol in the ER membrane exceeds a certain threshold, ACAT activity is allosterically activated to esterify the excess cholesterol.

-

Transcriptional Regulation: While ACAT1 expression is relatively constitutive, ACAT2 has been shown to be transcriptionally upregulated by high intracellular cholesterol levels in human hepatoma cells. This allows the liver to enhance its capacity to esterify and secrete excess cholesterol.

-

Fatty Acid Supply: The availability of long-chain fatty acyl-CoAs, including stearoyl-CoA, also influences the rate of cholesteryl ester synthesis.

The broader cholesterol homeostatic machinery, involving the Sterol Regulatory Element-Binding Proteins (SREBPs), indirectly influences ACAT activity. When cellular cholesterol is low, the SREBP pathway is activated to increase cholesterol synthesis and uptake. Conversely, when cholesterol is high, SREBP is suppressed, and the excess cholesterol is directed towards esterification by ACAT.

Data Presentation

Table 1: Comparison of ACAT/SOAT Isoforms

| Feature | ACAT1 / SOAT1 | ACAT2 / SOAT2 |

| Gene | SOAT1 | SOAT2 |

| Cellular Location | Endoplasmic Reticulum | Endoplasmic Reticulum |

| Tissue Distribution | Ubiquitous (e.g., macrophages, adrenal glands, kidney, brain) | Primarily liver (hepatocytes) and small intestine (enterocytes) |

| Primary Function | Intracellular cholesterol homeostasis, storage of cholesteryl esters in lipid droplets. | Dietary cholesterol absorption, providing cholesteryl esters for lipoprotein (VLDL) assembly and secretion. |

| Regulation by Cholesterol | Allosteric activation by high cholesterol levels. | Allosteric activation and transcriptional upregulation by high cholesterol levels. |

| Pathological Relevance | Macrophage foam cell formation in atherosclerosis, potential target in Alzheimer's disease and cancer. | Hypercholesterolemia, atherosclerosis (due to its role in lipoprotein production). |

Table 2: Quantitative Enzyme Kinetic Data

The following table summarizes kinetic parameters for human ACAT1 using stearoyl-CoA as a substrate. Data for ACAT2 with stearoyl-CoA is less defined in the literature, but it is known to be catalytically active.

| Enzyme | Substrate | Km (μM) | Relative Vmax | Source |

| Recombinant Human ACAT1 | Stearoyl-CoA | 6.4 | 1.0 | |

| Recombinant Human ACAT1 | Oleoyl-CoA | 1.3 | 2.4 |

Note: The Vmax for oleoyl-CoA was 2.4-fold higher than for stearoyl-CoA, indicating a preference for the monounsaturated fatty acid.

Experimental Protocols

In Vitro ACAT Activity Assay (Microsomal Assay)

This protocol measures the enzymatic activity of ACAT in isolated ER membranes (microsomes).

Objective: To quantify the rate of cholesteryl ester formation from radiolabeled substrates by microsomal enzymes.

Methodology:

-

Microsome Isolation: Homogenize tissue or cultured cells in a suitable buffer (e.g., hypotonic buffer with protease inhibitors). Perform differential centrifugation to pellet and isolate the microsomal fraction, which is rich in ER membranes. Resuspend the microsomal pellet in a storage buffer.

-

Substrate Preparation: Prepare a reaction mixture containing a buffer (e.g., potassium phosphate), a source of cholesterol (often delivered in micelles with phosphatidylcholine and a bile salt like taurocholate), and a radiolabeled acyl-CoA substrate, such as [14C]oleoyl-CoA or [3H]oleoyl-CoA.

-

Enzymatic Reaction: Initiate the reaction by adding a small amount of microsomal protein (e.g., 20-50 µg) to the pre-warmed (37°C) reaction mixture.

-

Reaction Termination and Lipid Extraction: After a defined incubation period (e.g., 10-30 minutes), stop the reaction by adding a solvent mixture for lipid extraction, typically chloroform:methanol (2:1, v/v), according to the Folch or Bligh-Dyer method.

-

Lipid Separation: Separate the cholesteryl ester fraction from other lipids (like free fatty acids, triglycerides, and phospholipids) using thin-layer chromatography (TLC). A common solvent system for this separation is hexane:diethyl ether:acetic acid (e.g., 80:20:1, v/v/v).

-

Quantification: Scrape the silica corresponding to the cholesteryl ester band (identified using a standard) from the TLC plate into a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate the specific activity as picomoles or nanomoles of cholesteryl ester formed per minute per milligram of microsomal protein.

Intact Cell Cholesterol Esterification Assay

This protocol measures the rate of cholesterol esterification within living cells.

Objective: To determine the incorporation of a radiolabeled fatty acid precursor into the cellular cholesteryl ester pool.

Methodology:

-

Cell Culture: Plate cells (e.g., macrophages, hepatocytes) in multi-well plates and grow to desired confluency. Apply any experimental treatments (e.g., cholesterol loading, inhibitor treatment) for the desired duration.

-

Radiolabeling: Add a radiolabeled fatty acid, typically [3H]oleic acid or [14C]oleic acid complexed to bovine serum albumin (BSA), to the culture medium. Incubate for a period of 1 to 4 hours to allow for uptake and incorporation into cellular lipids.

-

Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) to remove unincorporated label. Lyse the cells and extract total lipids using a chloroform:methanol solvent system.

-

Lipid Separation and Quantification: Spot the lipid extract onto a TLC plate and separate the lipid classes as described in Protocol 5.1.

-

Analysis: Quantify the radioactivity in the cholesteryl ester band using scintillation counting or by exposing the TLC plate to a phosphor screen. The results are often expressed as a percentage of total radiolabel incorporated or normalized to total cellular protein.

Quantification of this compound by Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the absolute quantification of specific cholesteryl ester species.

Objective: To identify and quantify this compound in a biological sample.

General Workflow:

-

Lipid Extraction: Extract total lipids from the sample (tissue, cells, plasma) using a robust method like Folch or Bligh-Dyer extraction. It is crucial to include an appropriate internal standard (e.g., a deuterated cholesteryl ester or a cholesteryl ester with an odd-chain fatty acid) at the beginning of the extraction for accurate quantification.

-

Sample Preparation (for GC-MS): The extracted lipids are often saponified and then derivatized (e.g., silylation) to increase the volatility of the cholesterol and fatty acid molecules for gas chromatography.

-

Chromatographic Separation: The sample is injected into the chromatograph (GC or LC), which separates the different lipid species based on their physicochemical properties.

-

Mass Spectrometry Analysis: As the molecules elute from the column, they are ionized and their mass-to-charge ratio is measured by the mass spectrometer. This compound can be identified by its specific retention time and its characteristic mass spectrum.

-

Quantification: The amount of this compound is determined by comparing the peak area of the analyte to the peak area of the known amount of internal standard.

Visualizations

Biosynthetic Pathway of this compound

Caption: Enzymatic synthesis of this compound in the endoplasmic reticulum.

Experimental Workflow for Cellular Esterification Assay

Caption: Workflow for measuring cholesterol esterification in cultured cells.

Regulation of Cellular Cholesterol Homeostasis

Caption: Simplified regulation of cholesterol homeostasis involving ACAT/SOAT.

References

An In-Depth Technical Guide to the Natural Occurrence and Sources of Cholesteryl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl stearate, the ester formed from the condensation of cholesterol and stearic acid, is a naturally occurring lipid found across various biological systems. As a member of the cholesteryl ester family, it plays a significant role in the transport and storage of cholesterol within the body. The hydrophobic nature of cholesteryl esters allows for the efficient packing of cholesterol into lipoproteins and lipid droplets. Understanding the natural distribution and sources of this compound is crucial for research in lipid metabolism, cardiovascular disease, and the development of lipid-based drug delivery systems. This technical guide provides a comprehensive overview of the natural occurrence of this compound, quantitative data from various sources, and detailed experimental protocols for its analysis.

Natural Occurrence of this compound

This compound is biosynthesized in a reaction catalyzed by the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which facilitates the transfer of a fatty acyl group from a fatty acyl-CoA molecule to the hydroxyl group of cholesterol. In plants, a similar function is carried out by phospholipid:sterol acyltransferase. This esterification process is fundamental to cellular cholesterol homeostasis.

Occurrence in Humans and Animals

In humans and other mammals, this compound is a component of various tissues and fluids, contributing to the overall pool of cholesteryl esters.

-

Plasma Lipoproteins: Cholesteryl esters, including this compound, are major components of lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which are responsible for transporting cholesterol through the bloodstream.

-

Adrenal Glands: The adrenal glands are known to store significant amounts of cholesteryl esters in lipid droplets.[1] These esters serve as a reservoir of cholesterol for the synthesis of steroid hormones.[1]

-

Meibomian Gland Secretions: Cholesteryl esters are a major lipid class in meibum, the secretion of the meibomian glands that forms the outer lipid layer of the tear film.

Potential Occurrence in Food Sources

While this compound is naturally present in animal tissues, its direct quantification in common food sources is not widely reported. However, foods rich in both cholesterol and stearic acid are potential sources.

-

Beef Tallow: Beef tallow is a rendered form of beef fat that is rich in saturated fatty acids, including stearic acid.[2] Given that it is an animal fat, it also contains cholesterol.

-

Cocoa Butter: Cocoa butter is a vegetable fat extracted from cocoa beans. It is characterized by a high content of saturated fatty acids, particularly stearic acid and palmitic acid.[3] While plant-based, trace amounts of sterols are present.

-

Lanolin: Lanolin, or wool wax, is a secretion from the sebaceous glands of sheep.[4] It is composed predominantly of long-chain waxy esters, including sterol esters.

Quantitative Data on this compound and its Precursors

The following tables summarize the available quantitative data on the concentration of this compound in various biological samples and the content of its precursors, cholesterol and stearic acid, in potential food sources.

Table 1: Quantitative Analysis of this compound in Biological Samples

| Sample Type | Organism | Analytical Method | Concentration / Relative Abundance | Reference(s) |

| Adrenal Gland | Rat | HPLC | Detected and quantified as one of seven major cholesteryl esters. |

Note: Specific quantitative values for this compound in rat adrenal glands were not provided in the abstract, but it was identified as a quantifiable component.

Table 2: Cholesterol and Stearic Acid Content in Potential Food Sources

| Food Source | Cholesterol Content | Stearic Acid Content (% of total fatty acids) | Note | Reference(s) |

| Beef Tallow | Varies | ~19% | The concentration of this compound is not specified. | |

| Cocoa Butter | Low (plant source) | ~34.7% | The concentration of this compound is not specified. | |

| Lanolin | Present | Present | Lanolin is rich in sterol esters, but the specific percentage of this compound is not detailed. |

Disclaimer: The data in Table 2 represents the content of the precursor molecules, cholesterol and stearic acid, and not the concentration of this compound itself.

Biosynthesis of this compound

The formation of this compound is an enzymatic process that is crucial for the management of cellular cholesterol levels. The following diagram illustrates the key reaction in this pathway.

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound from biological matrices requires a multi-step process involving lipid extraction, separation, and analysis. The following is a synthesized protocol based on established methodologies.

Lipid Extraction (Modified Bligh and Dyer Method)

This protocol is suitable for the extraction of total lipids from tissues or cells.

Materials:

-

Tissue sample (e.g., 10 mg) or cell pellet (e.g., 10^6 cells)

-

Chloroform

-

Methanol

-

Phosphate-buffered saline (PBS)

-

Internal standard (e.g., cholesteryl heptadecanoate)

-

Glass homogenization tube or sonicator

-

Centrifuge

Procedure:

-

Homogenize the tissue sample or resuspend the cell pellet in a glass tube with a mixture of chloroform and methanol (1:2, v/v). For every 1 mg of tissue or 10^6 cells, use approximately 0.6 mL of the solvent mixture.

-

Add a known amount of internal standard to the homogenate for quantification purposes.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Add chloroform and PBS to the mixture to achieve a final chloroform:methanol:PBS ratio of 2:2:1.8 (v/v/v).

-

Vortex the mixture again for 1-2 minutes.

-

Centrifuge the sample at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipid extract in a suitable solvent (e.g., hexane or mobile phase for HPLC) for further analysis.

Separation of Cholesteryl Esters by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the separation of cholesteryl esters.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile phase: Isocratic mixture of acetonitrile and isopropanol (e.g., 50:50, v/v)

-

Lipid extract from step 1

Procedure:

-

Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

Inject the resuspended lipid extract onto the column.

-

Monitor the elution of the cholesteryl esters using a UV detector at a wavelength of approximately 210 nm.

-

Identify the this compound peak based on its retention time, which can be determined by running a pure standard of this compound.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For more sensitive and specific quantification, GC-MS can be employed. This typically requires a derivatization step to increase the volatility of the cholesterol moiety after hydrolysis of the ester.

Materials:

-

GC-MS system

-

Capillary column suitable for lipid analysis (e.g., CP-Sil 8 CB)

-

Saponification reagent (e.g., methanolic KOH)

-

Derivatization agent (e.g., BSTFA with 1% TMCS)

-

Lipid extract from step 1

Procedure:

-

Saponification (Hydrolysis of the ester bond):

-

Add methanolic KOH to the dried lipid extract.

-

Heat the mixture at 60-80°C for 1-2 hours to hydrolyze the this compound into free cholesterol and stearic acid.

-

Neutralize the reaction and extract the free cholesterol and fatty acid into hexane.

-

-

Derivatization:

-

Dry the hexane extract and add the derivatization agent (e.g., BSTFA with 1% TMCS).

-

Heat at 60-70°C for 30 minutes to convert the cholesterol into its more volatile trimethylsilyl (TMS) ether derivative.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Use a temperature program to separate the components on the capillary column. For example, an initial oven temperature of 100°C held for 4 minutes, then ramped to 318°C at 10°C/min and held for 6 minutes.

-

The mass spectrometer is used to identify and quantify the cholesterol-TMS derivative based on its characteristic mass spectrum and retention time.

-

Experimental Workflow for this compound Analysis

The following diagram provides a visual representation of a typical workflow for the extraction and analysis of this compound from a biological sample.

Conclusion

This compound is a ubiquitous lipid molecule with important functions in cholesterol metabolism and storage in biological systems. While its presence is well-established in various human and animal tissues, quantitative data, particularly in food sources, remains an area for further investigation. The experimental protocols outlined in this guide provide a robust framework for the extraction, separation, and quantification of this compound, enabling researchers to further explore its roles in health and disease. The continued development of advanced analytical techniques will undoubtedly provide deeper insights into the complex world of lipidomics and the specific functions of individual lipid species like this compound.

References

- 1. Analysis of adrenal cholesteryl esters by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of beef and beef tallow, an enriched source of stearic acid, in a cholesterol-lowering diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of cocoa butter on serum lipids in humans: historical highlights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lanolin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermal Properties and Phase Behavior of Cholesteryl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties and phase behavior of cholesteryl stearate, a crucial component in various scientific and pharmaceutical applications. This document details the material's phase transitions, thermodynamic properties, and the experimental methodologies used for their characterization, with a focus on providing actionable data and protocols for professionals in research and drug development.

Thermal Properties and Phase Transitions

This compound, a cholesterol ester, is known for its rich thermotropic liquid crystalline behavior, exhibiting multiple distinct phases upon heating and cooling. These phase transitions are critical for its application in areas such as temperature sensing and as a structural component in drug delivery systems. The material transitions from a crystalline solid through smectic and cholesteric liquid crystal phases before becoming an isotropic liquid.

Quantitative Thermal Data

The following table summarizes the key transition temperatures and enthalpy changes associated with the phase transitions of this compound. These values are essential for understanding the material's behavior under varying thermal conditions.

| Transition | Temperature (°C) | Enthalpy of Transition (ΔH) (kJ/mol) |

| Crystal to Smectic Phase | ~76.5 | 5.16 |

| Smectic to Cholesteric Phase | 75.5 | 4.82 |

| Cholesteric to Isotropic Liquid Phase | 79.5 | 4.82 |

| Crystalline to Isotropic Liquid Phase (Melting Point) | 79 - 83[1] | - |

Note: Transition temperatures can be influenced by factors such as sample purity and heating/cooling rates.[2] The melting point of this compound is reported in a range, with the crystalline to isotropic phase transition occurring around 83°C.

Experimental Protocols

The characterization of the thermal properties of this compound relies on several key analytical techniques. The following sections provide detailed methodologies for the most common experimental protocols.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the transition temperatures and enthalpies of this compound.

Objective: To measure the heat flow associated with the phase transitions of this compound as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample during heating.

-

Prepare an empty, sealed aluminum pan to serve as a reference.

Thermal Analysis Program:

-

Equilibration: Equilibrate the sample at a temperature well below its first transition point (e.g., 30°C) and hold for 2-5 minutes to ensure thermal stability.

-

Heating Scan: Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature above its final transition to the isotropic liquid phase (e.g., 100°C).

-

Isothermal Hold: Hold the sample at the upper temperature for 2-5 minutes to ensure complete melting and to erase any previous thermal history.

-

Cooling Scan: Cool the sample back to the initial equilibration temperature at a controlled rate, often the same as the heating rate, to observe the transitions upon cooling.

Data Analysis:

-

Transition Temperatures: Determined from the onset or peak of the endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

-

Enthalpy of Transition (ΔH): Calculated by integrating the area under the respective transition peak.

Polarized Optical Microscopy (POM)

POM is a crucial technique for visually identifying and characterizing the different liquid crystalline phases of this compound based on their unique optical textures.

Objective: To observe and identify the phase transitions and textures of this compound.

Instrumentation: A polarizing microscope equipped with a hot stage and a camera.

Sample Preparation:

-

Place a small amount of this compound on a clean microscope slide.

-

Gently place a coverslip over the sample.

-

Heat the slide on the hot stage to melt the sample into an isotropic liquid.

-

Allow the sample to spread into a thin, uniform film under the coverslip.

Procedure:

-

Place the prepared slide on the hot stage of the polarizing microscope.

-

Slowly cool the sample from the isotropic liquid phase while observing through the crossed polarizers.

-

As the sample cools, different liquid crystal phases will appear, each with a characteristic texture. The cholesteric phase typically exhibits a focal conic or fan-like texture, while the smectic phase shows a more ordered, layered texture.

-

Record the temperatures at which these textural changes occur, corresponding to the phase transitions.

-

Images of the different textures can be captured for documentation and analysis.

X-ray Diffraction (XRD)

XRD is used to determine the molecular arrangement and structural parameters of the different phases of this compound.

Objective: To analyze the crystalline and liquid crystalline structures of this compound.

Instrumentation: An X-ray diffractometer with a temperature-controlled sample holder.

Sample Preparation:

-

A powdered sample of this compound is loaded into a capillary tube or onto a temperature-controlled stage.

-

For studying the liquid crystal phases, the sample is heated to the desired temperature within the diffractometer.

Procedure:

-

Mount the sample in the diffractometer.

-

Heat the sample to the temperature of the phase of interest (crystalline, smectic, or cholesteric).

-

Acquire the X-ray diffraction pattern over a range of scattering angles (2θ).

Data Analysis:

-

Crystalline Phase: The sharp diffraction peaks are used to determine the unit cell parameters. This compound has been reported to have a monoclinic unit cell in its crystalline state.

-

Smectic Phase: Characterized by a sharp, low-angle reflection corresponding to the layer spacing and a diffuse wide-angle reflection related to the average intermolecular distance within the layers.

-

Cholesteric (Nematic) Phase: Exhibits a diffuse wide-angle scattering pattern, indicating short-range positional order but long-range orientational order.

Visualizations

Phase Transition Pathway of this compound

Caption: Phase transitions of this compound upon heating and cooling.

Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Role in Drug Delivery Systems

In the field of drug development, this compound is utilized as a key excipient in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and liposomes. Its primary role is to modulate the physical properties of these carriers to enhance their stability and control the release of encapsulated therapeutic agents.

The incorporation of this compound into lipid nanoparticles can:

-

Increase Stability: By packing within the lipid matrix, it reduces the mobility of other lipid components, leading to a more ordered and stable nanoparticle structure.

-

Control Drug Release: The rigid structure imparted by this compound can slow down the diffusion of the encapsulated drug, allowing for a more sustained release profile.

-

Enhance Encapsulation Efficiency: It can help to create a less crystalline and more amorphous lipid core, which can accommodate a higher payload of the drug.

This compound in a Lipid Nanoparticle

Caption: Role of this compound in a lipid nanoparticle drug carrier.

References

The Role of Cholesteryl Stearate in the Biogenesis and Dynamics of Lipid Droplets: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Lipid droplets (LDs), once viewed as inert lipid storage depots, are now recognized as highly dynamic organelles central to cellular lipid homeostasis, energy metabolism, and signaling. The core of these organelles is composed of neutral lipids, primarily triacylglycerols (TAGs) and cholesteryl esters (CEs). Cholesteryl stearate, a specific CE formed from cholesterol and stearic acid, plays a significant role in the formation, structure, and pathophysiology of LDs, particularly in steroidogenic cells and in the development of atherosclerosis. This technical guide provides an in-depth examination of the synthesis of this compound, its integral function in the biogenesis of lipid droplets, the regulatory mechanisms governing CE-rich LDs, and their implications in disease. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are included to support advanced research and drug development efforts in this field.

Introduction to Lipid Droplets and Cholesteryl Esters

Lipid droplets are ubiquitous eukaryotic organelles responsible for the storage of neutral lipids.[1][2] They consist of a hydrophobic core of neutral lipids encased in a phospholipid monolayer decorated with a unique proteome.[1][3][4] This structure allows cells to sequester potentially lipotoxic free fatty acids and free cholesterol into a compact, osmotically neutral form. The neutral lipid core is predominantly composed of triacylglycerols (TAGs) and cholesteryl esters (CEs), with the ratio varying significantly depending on cell type and metabolic state.

Cholesteryl esters are lipids formed by the esterification of a cholesterol molecule with a fatty acid. This conversion renders the cholesterol molecule significantly more hydrophobic, facilitating its packaging into the aqueous environment of the cytoplasm within LDs. This compound is the ester formed between cholesterol and stearic acid, an 18-carbon saturated fatty acid. The accumulation of CEs, including this compound, is a crucial aspect of cellular lipid metabolism, particularly in specialized cells like macrophages and steroidogenic cells, and is a hallmark of pathological conditions such as atherosclerosis.

Synthesis of this compound and Lipid Droplet Biogenesis

The formation of this compound and its incorporation into new lipid droplets is a multi-step process originating at the endoplasmic reticulum (ER).

Enzymatic Synthesis of Cholesteryl Esters

The synthesis of CEs is catalyzed by the enzyme family of Acyl-CoA:cholesterol acyltransferases (ACATs), also known as sterol O-acyltransferases (SOATs). These enzymes are integral proteins of the ER membrane. The reaction involves the transfer of a fatty acyl group from a fatty acyl-CoA molecule (e.g., stearoyl-CoA) to the 3-beta-hydroxyl group of cholesterol.

Reaction: Cholesterol + Stearoyl-CoA <-- (ACAT) --> this compound + CoA-SH

Two isoforms of this enzyme, ACAT1 and ACAT2, have distinct tissue distributions and play different roles in lipid metabolism. ACAT1 is ubiquitously expressed and is primarily involved in maintaining cellular cholesterol homeostasis, while ACAT2 is found mainly in the intestine and liver, contributing to lipoprotein assembly.

Lipid Droplet Formation: The Budding Model

The prevailing model for LD biogenesis posits that newly synthesized neutral lipids, such as this compound and TAGs, accumulate between the two leaflets of the ER membrane. This accumulation forms a lens-like structure that expands and eventually buds off from the cytoplasmic side of the ER, enrobed in a phospholipid monolayer derived from the outer ER leaflet. Key proteins like seipin are known to regulate the sites of LD nucleation and ensure the proper formation of mature droplets.

The Physicochemical Role of Cholesteryl Esters

A critical aspect of CE-rich LDs is the physical state of their core. Pure cholesteryl esters, including this compound, have melting temperatures well above physiological body temperature (~44°C for CE). This raises the question of how liquid-like LDs can form. Research has shown that CEs can exist in a "supercooled" liquid-crystalline state within LDs at 37°C.

Furthermore, triacylglycerols (TAGs) play a crucial catalytic role in the formation of CE-rich LDs. TAGs, which have a much lower melting point, help to solubilize the more rigid CEs. Pre-existing clusters of TAGs in the ER membrane can act as nucleation sites, reducing the concentration threshold required for CEs to condense and form a droplet. Therefore, blocking TAG synthesis significantly impairs the formation of CE-rich LDs, highlighting the synergistic relationship between these two major neutral lipid classes.

Regulation and Mobilization of this compound from Lipid Droplets

CE-rich LDs are not static; they are dynamic reservoirs whose contents are actively managed by a host of associated proteins.

Lipid Droplet-Associated Proteins

The surface of LDs is coated with proteins that regulate their metabolism, size, and interactions with other organelles. The Perilipin (PLIN) family is the most well-characterized of these. Studies have shown that different PLIN isoforms exhibit preferences for LDs of varying composition. For instance, some research suggests PLIN2 binds to both CE- and TAG-rich LDs, while other studies indicate certain PLINs preferentially associate with either TAG-rich or CE-rich droplets. Deletion of Plin2 has been shown to increase the content of CE in LDs in the adrenal cortex, suggesting a role in regulating the degradation of CE-rich LDs.

Hydrolysis of Cholesteryl Esters

The mobilization of cholesterol from LDs requires the hydrolysis of CEs back into free cholesterol and fatty acids. This process is the rate-limiting step for the efflux of cholesterol from cells, such as macrophage foam cells. This reaction is catalyzed by neutral cholesteryl ester hydrolases (NCEHs) in the cytoplasm and lysosomal acid lipase (LAL) within lysosomes, which can engulf LDs through a process called lipophagy. The resulting free cholesterol can then be transported to other organelles for use in membrane synthesis, steroid hormone production, or effluxed from the cell to HDL particles in the process of reverse cholesterol transport.

Pathophysiological Role in Atherosclerosis

The accumulation of CE-rich LDs in macrophages is a defining characteristic of foam cells, which are central to the development of atherosclerotic plaques. Macrophages in the arterial intima engulf modified low-density lipoproteins (LDLs), leading to a massive influx of cholesterol that overwhelms the cell's efflux capacity. This excess cholesterol is esterified by ACAT1 and stored in LDs to prevent lipotoxicity.

Lipidomic analyses of LDs isolated from human atherosclerotic plaques have revealed a striking enrichment of CEs, which can comprise over 90% of the neutral lipid core. While cholesteryl oleate is often the most abundant species, significant amounts of this compound and polyunsaturated CEs, like cholesteryl arachidonate, are also present. The accumulation of these CE-rich droplets contributes to the inflammatory environment of the plaque and the progression of cardiovascular disease.

Data Presentation

Table 1: Comparative Lipid Composition of Lipid Droplets

| Lipid Class | General Mammalian LDs (%) | Steroidogenic Cell CE-Rich LDs (%) | Atherosclerotic Plaque LDs (%) | Reference(s) |

| Cholesteryl Esters | Variable, typically lower | High | ~95% | |

| Cholesteryl Oleate | Major CE species | Major CE species | High (~40-50%) | |

| Cholesteryl Linoleate | Present | Present | Lower (~15-25%) | |

| This compound | Minor CE species | Present | Present (~2-5%) | |

| Triacylglycerols | High, often predominant | Lower | ~2.4% | |

| Free Cholesterol | Minor | Minor | ~1.7% | |

| Phospholipids | Monolayer component | Monolayer component | ~1.0% |

Note: Values are approximate and can vary significantly based on cell type, metabolic conditions, and analytical methods.

Table 2: Key Enzymes in this compound Metabolism

| Enzyme | Full Name | Location | Function | Substrates | Products |

| ACAT1/SOAT1 | Acyl-CoA:cholesterol acyltransferase 1 | Endoplasmic Reticulum | Esterification | Cholesterol, Fatty Acyl-CoA | Cholesteryl Ester, CoA |

| ACAT2/SOAT2 | Acyl-CoA:cholesterol acyltransferase 2 | Endoplasmic Reticulum (Liver, Intestine) | Esterification | Cholesterol, Fatty Acyl-CoA | Cholesteryl Ester, CoA |

| NCEH | Neutral Cholesteryl Ester Hydrolase | Cytosol / LD Surface | Hydrolysis | Cholesteryl Ester | Cholesterol, Fatty Acid |

| LAL | Lysosomal Acid Lipase | Lysosome | Hydrolysis | Cholesteryl Ester | Cholesterol, Fatty Acid |

Experimental Protocols

Protocol for Isolation of Lipid Droplets from Cultured Cells

This protocol describes a general method for enriching LDs from cultured cells based on their inherent buoyancy.

-

Cell Culture and Harvest: Culture cells (e.g., macrophages, steroidogenic cells) under conditions to induce LD formation (e.g., loading with oleic acid for TAG-rich LDs or acetylated LDL/HDL for CE-rich LDs). Harvest cells by scraping or trypsinization, wash with cold PBS, and pellet by centrifugation (500 x g, 5 min, 4°C).

-

Homogenization: Resuspend the cell pellet in 1-2 mL of ice-cold hypotonic lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM EDTA, protease inhibitors). Allow cells to swell on ice for 15-20 minutes.

-

Cell Lysis: Lyse the cells using a Dounce homogenizer (20-30 strokes with a tight-fitting pestle) or by nitrogen cavitation. Check for lysis efficiency using a microscope.

-

Post-Nuclear Supernatant Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. Carefully collect the supernatant (post-nuclear supernatant, PNS).

-

Ultracentrifugation: Transfer the PNS to an ultracentrifuge tube. Overlay gently with a buffer of choice (e.g., PBS). Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours at 4°C.

-

Lipid Droplet Collection: The LDs will float to the top, forming a distinct white, fatty layer. Carefully collect this layer using a pipette or by tube slicing. This is the enriched LD fraction.

-

Washing (Optional): To increase purity, the collected LD fraction can be resuspended in buffer and the ultracentrifugation step can be repeated.

Protocol for Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)

-

Lipid Extraction: To the isolated LD fraction, add a 2:1 (v/v) mixture of chloroform:methanol (Folch extraction). Vortex vigorously and centrifuge to separate the phases. The lower organic phase contains the lipids.

-

Drying and Resuspension: Carefully collect the lower organic phase, transfer to a new tube, and evaporate the solvent under a stream of nitrogen. Resuspend the dried lipid film in a small, known volume of chloroform.

-

TLC Spotting: Spot a known amount of the lipid extract onto a silica gel TLC plate using a fine capillary tube. Also, spot standards for this compound, triolein, cholesterol, and other relevant lipids.

-

Chromatogram Development: Place the TLC plate in a developing chamber containing a solvent system appropriate for neutral lipids, such as heptane:diethyl ether:acetic acid (55:45:1, v/v). Allow the solvent front to migrate near the top of the plate.

-

Visualization and Quantification: Remove the plate and allow it to dry. Visualize the lipid spots by staining with iodine vapor, primuline spray (fluorescent), or by charring with a sulfuric acid/cupric sulfate solution. The amount of each lipid can be quantified by comparing the spot intensity to the standards using densitometry software.

Visualization of Cholesteryl Ester-Rich Lipid Droplets

Fluorescence microscopy is a powerful tool for visualizing LDs in situ.

-

Staining: Use general neutral lipid stains like BODIPY 493/503 or Nile Red to visualize all LDs.

-

Specific Labeling: To specifically track the fate of cholesterol, cells can be incubated with fluorescent cholesterol analogs. For direct visualization of CE-rich LDs, cholesteryl BODIPY 576/589 C11 can be used as a fluorescent tracer that is incorporated into the CE core.

-

Imaging: Live or fixed cells can be imaged using a fluorescence microscope or a confocal microscope for higher resolution. Co-localization studies with organelle-specific markers (e.g., ER-Tracker, Lyso-Tracker) can reveal interactions between LDs and other cellular compartments.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. youtube.com [youtube.com]

- 3. Dynamics and functions of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protein and neutral lipid composition of lipid droplets isolated from the fission yeast, Schizosaccharomyces pombe - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Cholesteryl Stearate in Meibum and the Tear Film Lipid Layer

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tear film, a complex and vital structure covering the ocular surface, is essential for maintaining ocular health, providing a smooth refractive surface for clear vision, and protecting against environmental and microbial insults. The outermost layer of this film is the Tear Film Lipid Layer (TFLL), a sophisticated amalgam of lipids primarily secreted by the meibomian glands. This secretion, known as meibum, is a complex mixture of nonpolar lipids (over 90%) and minor polar lipids. Among the most significant components of the nonpolar lipid fraction are cholesteryl esters (CEs), which, along with wax esters (WEs), constitute the bulk of meibum.

Cholesteryl stearate, the ester formed from cholesterol and stearic acid (C18:0), is a prominent saturated cholesteryl ester within this lipid milieu. Its biophysical properties and interactions with other lipid species are critical in defining the structure, stability, and function of the TFLL. Alterations in the composition of meibum, including the relative abundance of specific cholesteryl esters like this compound, have been implicated in Meibomian Gland Dysfunction (MGD), a leading cause of evaporative dry eye disease.

This technical guide provides an in-depth overview of this compound as a key component of meibum and the TFLL. It summarizes quantitative data, details common experimental protocols for its analysis, and illustrates the biochemical and structural relationships relevant to its function. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in ophthalmology, lipidomics, and the development of therapeutic interventions for ocular surface diseases.

Quantitative Analysis of Cholesteryl Esters in Meibum

The precise composition of meibum is crucial for its function. Quantitative analyses have established cholesteryl esters as a major lipid class. The data below, compiled from various studies, offer a quantitative perspective on their abundance.

Data Presentation

Table 1: Major Lipid Class Composition of Normal Human Meibum

| Lipid Class | Percentage of Total Lipids (by mass/weight) | References |

| Cholesteryl Esters (CE) | ~30% - 40% | [1][2][3] |

| Wax Esters (WE) | ~43% | [4] |

| Diesters (DEs) | Present | [5] |

| Triacylglycerols (TAGs) | Present | |

| (O-acyl)-ω-hydroxy fatty acids (OAHFAs) | Present (Polar Lipid Fraction) | |

| Free Fatty Acids (FFAs) | Small Amount | |

| Free Cholesterol | <5% of Cholesteryl Esters |

Note: Percentages can vary between studies due to differences in analytical methodologies and inherent biological variability.

Table 2: Relative Abundance of Fatty Acyl Chains in Cholesteryl Esters of Human Meibum

| Fatty Acyl Chain | Relative Abundance Rank | References |

| C26:0 (Cerotic acid) | 1 | |

| C25:0 (Pentacosanoic acid) | 2 | |

| C24:0 (Lignoceric acid) | 3 | |

| C27:0 (Heptacosanoic acid) | 4 | |

| C18:1 (Oleic acid) | ~5 (similar to C24:1, C20:0) | |

| C18:0 (Stearic acid) | Present, but less abundant than very long-chain species | **** |

Note: The fatty acid composition of meibomian CEs is dominated by very long-chain saturated fatty acids. This compound is one of many CE species present.

Table 3: Molar Ratio of Cholesteryl Ester to Wax Ester (CE/WE) in Human Meibum

| Condition | CE/WE Molar Ratio | Key Findings | References |

| Normal Donors | Distributed around 0.55 (majority) and 0.3 (minority) | Two distinct populations observed. | |

| Meibomian Gland Dysfunction (MGD) | 36% lower than in normal donors | Decreased CE/WE ratio is associated with MGD. | |

| Ageing | CE/WE ratio decreases with age | Suggests age-related changes in meibocyte lipid synthesis. |

Biophysical Role and Pathophysiological Significance

The TFLL serves as the primary barrier against the evaporation of the aqueous layer of the tear film. The structural organization of this lipid layer is thought to be a duplex, with an outer layer of non-polar lipids (like this compound) at the air-tear interface and an inner layer of polar lipids adjacent to the aqueous phase.

Structural Influence of this compound:

-

Ordering and Stability: Cholesteryl esters, including this compound, are known to form ordered, crystalline-like structures. This property is thought to be crucial for the formation of a stable, evaporation-resistant barrier. The rigid sterol ring of cholesterol, combined with the long, saturated stearic acid chain, allows for tight packing.

-

Interaction with Wax Esters: The interaction between cholesteryl esters and wax esters is critical for the overall physical properties of meibum. Studies have shown that even small amounts of CE can significantly alter the phase transition temperature and hydrocarbon chain order of WEs. This indicates that the CE/WE ratio is a key determinant of meibum fluidity and its ability to spread effectively across the tear film.

-

Role in MGD: A lower CE/WE ratio, as seen in patients with MGD, is correlated with a more ordered, less fluid meibum. This altered biophysical state may contribute to the obstruction of meibomian gland ducts, reduced meibum secretion, and a less stable tear film, leading to the symptoms of evaporative dry eye. While the abundance of total CEs and WEs does not seem to directly correlate with MGD status or tear film thinning rates, the ratio and interaction between these lipid classes appear to be more functionally significant.

Experimental Protocols

The analysis of this compound in meibum and tears requires sensitive and specific analytical techniques. Below are detailed methodologies for sample handling and analysis commonly cited in the literature.

Protocol 1: Sample Collection

-

Meibum Collection:

-

Objective: To collect pure meibum with minimal contamination from other tear components.

-

Procedure: The eyelid margin is gently cleaned. Meibum is expressed from the meibomian glands by applying gentle pressure to the eyelids using a sterile instrument, such as a cotton-tipped applicator or a specialized meibomian gland expressor.

-

The expressed lipid is carefully collected from the gland orifices onto a clean, sterile surface, such as a stainless steel spatula, avoiding contact with the eyelid margin itself.

-

The collected sample (typically ~1 mg) is transferred to a glass vial and stored at -20°C or lower until analysis.

-

-

Tear Fluid Collection:

-

Objective: To collect total tear fluid, including the lipid layer.

-

Procedure: Sterile, fire-polished glass microcapillary tubes are carefully brought into contact with the lower tear meniscus. Tears are drawn into the tube via capillary action.

-

Alternatively, phenol red cotton threads or Schirmer strips can be used to absorb a measured volume of tears.

-

Samples are immediately processed or stored frozen at -80°C to prevent degradation.

-

Protocol 2: Lipid Extraction

-

Objective: To isolate lipids from the collected meibum or tear samples.

-

Reagents: Chloroform, Methanol (HPLC grade).

-

Procedure (based on Folch method):

-

The meibum or tear sample is placed in a glass vial.

-

A 2:1 (v/v) mixture of chloroform:methanol is added to the sample. For meibum, a stock solution can be prepared by dissolving the sample in the solvent mixture.

-

The mixture is vortexed thoroughly to ensure complete dissolution and extraction of lipids.

-

For tear fluid, a phase separation is induced by adding a saline solution, causing the lipids to partition into the lower chloroform layer.

-

The lipid-containing chloroform layer is carefully collected, dried under a stream of nitrogen gas, and the resulting lipid residue is stored at -20°C or lower until analysis.

-

Protocol 3: Analysis by Mass Spectrometry (MS)

-

Objective: To identify and quantify individual cholesteryl ester species, including this compound.

-

Instrumentation: High-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: The dried lipid extract is reconstituted in an appropriate solvent for infusion, such as methanol/chloroform with a small amount of ammonium hydroxide for negative ion mode or an acidic additive for positive ion mode.

-

Direct Infusion (Shotgun Lipidomics):

-

The sample solution is directly infused into the ESI source at a low flow rate.

-

Mass spectra are acquired over a specific mass-to-charge (m/z) range (e.g., m/z 200-1200).

-

In positive ion mode, cholesteryl esters can be detected as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts, though they often fragment in-source to produce a characteristic cholesterol fragment ion at m/z 369.

-

In negative ion mode, CEs can fragment to produce signals corresponding to their fatty acyl chains [FA-H]⁻, which is highly useful for compositional analysis.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Principle: To separate lipid classes or individual species chromatographically before MS analysis, reducing ion suppression and improving quantification.

-

Procedure: The lipid extract is injected onto a reversed-phase HPLC column (e.g., C18). A gradient elution with solvents like methanol, acetonitrile, and water is used to separate the lipids based on their hydrophobicity. The eluent from the column is directly introduced into the MS source.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Objective: To confirm the structure of identified lipids.

-